molecular formula C9H15NO4S B555365 H-Glu(obzl)-NH2 hcl CAS No. 63091-89-4

H-Glu(obzl)-NH2 hcl

Cat. No. B555365
CAS RN: 63091-89-4
M. Wt: 272,7 g/mole
InChI Key: FJWNZTPXVSWUKF-ZCFIWIBFSA-N
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Description

“H-Glu(obzl)-NH2 hcl” is a derivative of glutamic acid . It is used in scientific research due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular formula of “H-Glu(obzl)-NH2 hcl” is C12H15NO4 . The average mass is 237.252 Da and the monoisotopic mass is 237.100113 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu(obzl)-NH2 hcl” include a boiling point of 416.0±40.0 °C at 760 mmHg, a vapor pressure of 0.0±1.0 mmHg at 25°C, and an enthalpy of vaporization of 70.6±3.0 kJ/mol . It also has a flash point of 205.4±27.3 °C .

Scientific Research Applications

“H-Glu(obzl)-NH2 hcl” is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in living organisms to build proteins. This particular derivative has been used in the field of biochemistry and sports science .

In terms of application, it has been used as an ergogenic supplement . Ergogenic supplements are substances that are used to enhance physical performance, and they are often used by athletes. These supplements work in various ways, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, improving mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

The method of application or experimental procedure would typically involve dissolving the compound in an appropriate solvent and then administering it to the subject (often an athlete) in a controlled manner . The exact dosage and administration protocol would depend on the specifics of the experiment being conducted.

Safety And Hazards

The safety data sheet for “H-Glu(obzl)-NH2 hcl” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVFJRDTASLQJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704831
Record name Benzyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu(obzl)-NH2 hcl

CAS RN

63091-89-4
Record name Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63091-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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